1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride
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Overview
Description
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds known as benzoxazoles. These compounds are characterized by a benzene ring fused to an oxazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzoxazole derivative is then subjected to alkylation using a halogenated phenylethane compound. This step requires a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of N-substituted benzoxazole derivatives.
Scientific Research Applications
1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Benzo[d]oxazol-2-yl)ethanone
- 1-(Benzo[d]oxazol-2-yl)pyrrolidin-3-amine hydrochloride
- 2-(Benzo[d]oxazol-2-yl)aniline
Comparison: 1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride stands out due to its unique combination of a benzoxazole ring and a phenylethanamine moiety. This structure imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs. For example, its hydrochloride salt form enhances solubility, which is advantageous in biological assays and industrial processes.
Properties
Molecular Formula |
C15H15ClN2O |
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Molecular Weight |
274.74 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H14N2O.ClH/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;/h1-9,12H,10,16H2;1H |
InChI Key |
BQCALYZJFPHORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.Cl |
Origin of Product |
United States |
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